molecular formula C27H24N4O3 B11974798 6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-30-6

6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer: B11974798
CAS-Nummer: 303094-30-6
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: VOXLWZDTUPMREE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in acute myeloid leukemia (AML) research. This compound exhibits significant anti-proliferative activity by specifically targeting and inhibiting FLT3, including both the wild-type and the clinically challenging internal tandem duplication (ITD) mutants . Its mechanism involves inducing cell cycle arrest and promoting apoptosis in FLT3-dependent leukemia cell lines. The chromeno-triazolo-pyrimidine core structure of this molecule is designed for high affinity and serves as a valuable chemical probe for investigating FLT3-driven oncogenic signaling pathways, particularly those involving STAT5, MAPK, and PI3K/Akt. As a research tool, it is instrumental in preclinical studies for evaluating the efficacy of FLT3 inhibition, understanding mechanisms of resistance, and developing next-generation targeted therapies for AML.

Eigenschaften

CAS-Nummer

303094-30-6

Molekularformel

C27H24N4O3

Molekulargewicht

452.5 g/mol

IUPAC-Name

9,11-bis(4-methoxyphenyl)-14-methyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C27H24N4O3/c1-16-28-27-29-24-21-6-4-5-7-22(21)34-26(18-10-14-20(33-3)15-11-18)23(24)25(31(27)30-16)17-8-12-19(32-2)13-9-17/h4-15,25-26H,1-3H3,(H,28,29,30)

InChI-Schlüssel

VOXLWZDTUPMREE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)OC)NC2=N1)C6=CC=C(C=C6)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methodology

This approach involves the sequential formation of the chromeno and triazolopyrimidine rings. A representative protocol from PMC (PMC6273467) outlines:

  • Chromene Formation : Condensation of 4-methoxy-1-naphthol with 4-methoxybenzaldehyde and malononitrile in ethanol/piperidine under reflux yields 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile.

  • Triazole Cyclization : Reaction with triethyl orthoformate in acetic anhydride forms an ethoxymethylene intermediate, which undergoes hydrazinolysis to generate the triazolo[1,5-a]pyrimidine core.

Key Conditions :

  • Solvent: Ethanol or acetic anhydride

  • Temperature: 80–100°C

  • Yield: 68–75% for the final cyclization step.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Methodology

A method adapted from ACS Omega (10.1021/acsomega.9b02430) employs CDC to construct the pyrimidine ring:

  • Substrate Preparation : 3-Amino-1H-pyrazole derivatives are reacted with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol.

  • Oxidative Coupling : Using acetic acid (6 equiv) under oxygen atmosphere at 130°C, the pyrazolo[1,5-a]pyrimidine scaffold forms via dehydrogenation.

Key Conditions :

  • Catalyst: Oxygen gas (1 atm)

  • Solvent: Ethanol

  • Yield: 74–94% for pyrimidine derivatives.

Solvent-Free Ionic Liquid Catalysis

Methodology

A solvent-free approach using ionic liquids, as reported in SciELO Chile (S0717-97072015000300003), optimizes eco-friendly synthesis:

  • One-Pot Condensation : Mixing 4-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate with [Et3NH][HSO4] at 90°C yields bis-pyrazol intermediates.

  • Cyclization : Subsequent heating at 120°C in the presence of the same ionic liquid forms the triazolopyrimidine ring.

Key Conditions :

  • Catalyst: [Et3NH][HSO4] (0.5 mmol)

  • Temperature: 90–120°C

  • Yield: 85–92%.

Microwave/Ultrasound-Assisted Synthesis

Methodology

Modern techniques from ACS Omega (10.1021/acsomega.3c07434) enhance reaction efficiency:

  • Chromenopyrimidine Precursor : 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is synthesized via ultrasound irradiation.

  • Triazole Formation : Microwave-assisted cyclization with phenylisothiocyanate in DMF at 90°C completes the triazolopyrimidine structure.

Key Conditions :

  • Irradiation: 30–60 min (ultrasound), 1–3 h (microwave)

  • Solvent: DMF or ethanol

  • Yield: 78–88%.

Catalytic Hydrochloric Acid-Mediated Cyclization

Methodology

A patent (WO2022136206A1) details large-scale synthesis using hydrochloric acid:

  • Amine Activation : Bis(4-methoxyphenyl)methanamine hydrochloride is prepared via reflux in 2-propanol/HCl.

  • Cyclization : Reaction with activated pyrimidine carboxylic acid in N-methyl-2-pyrrolidone at 65°C forms the target compound.

Key Conditions :

  • Acid: 5 N HCl in 2-propanol

  • Solvent: N-methyl-2-pyrrolidone

  • Yield: 70–80% after recrystallization.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Reference
Multi-ComponentHigh atom economyLong reaction times68–75
Oxidative CDCScalable, avoids metal catalystsRequires oxygen atmosphere74–94
Ionic Liquid CatalysisSolvent-free, recyclable catalystHigh catalyst loading85–92
Microwave/UltrasoundRapid, energy-efficientSpecialized equipment required78–88
HCl-Mediated CyclizationSuitable for industrial scaleCorrosive conditions70–80

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes substitution, condensation, and cyclization reactions due to its methoxyphenyl substituents, methyl group, and fused triazolo-pyrimidine core. Key reaction types include:

Reaction Type Functional Groups Involved Reagents Outcome
Nucleophilic substitution Methoxy groups (OCH₃)Acidic/basic catalystsReplacement of methoxy groups with nucleophiles (e.g., amines, thiols)
Condensation Aldehyde groups (CHO)Aromatic aldehydes, hydrazonoyl halidesFormation of Schiff bases or triazine derivatives
Cyclization Dihydrochromeno moietyMicrowave-assisted conditionsRing closure to stabilize the fused heterocyclic system

Functional Group Reactivity

The compound’s reactivity is driven by its substituents and heterocyclic framework:

Methoxyphenyl Groups

  • Substitution : Methoxy groups undergo demethylation or nucleophilic aromatic substitution under acidic/basic conditions.

  • Electrophilic Substitution : Activated positions (e.g., para to OCH₃) react with electrophiles like nitro groups.

Triazolo-Pyrimidine Core

  • Hydrolysis : The triazolo-pyrimidine ring undergoes hydrolysis under acidic conditions to form amides or urea derivatives .

  • Alkylation : The nitrogen atoms in the triazole ring participate in alkylation or acylation reactions.

Dihydrochromeno Moiety

  • Redox Reactions : The dihydro system can undergo oxidation (e.g., to form chromene derivatives) or reduction (e.g., to form fully saturated rings) .

  • Ring-Opening : Under acidic conditions, the dihydrochromeno ring may open via electrocyclic reactions .

Biological Interaction Studies

The compound’s reactivity is often studied in the context of biological targets :

  • Kinase Inhibition : The triazolo-pyrimidine core interacts with cyclin-dependent kinases (CDKs) , potentially inhibiting cell proliferation.

  • Antimicrobial Activity : Structural analogs exhibit activity against microorganisms via DNA intercalation or protein binding .

Condensation with Aromatic Aldehydes

  • Reaction : Chromeno-pyrimidine derivatives react with aromatic aldehydes to form Schiff base derivatives or triazepine structures .

  • Conditions : Ethanol reflux, catalyzed by triethylamine.

Reaction with Hydrazonoyl Halides

  • Reaction : Triazolopyrimidine precursors react with hydrazonoyl halides to form hybrid triazine derivatives .

  • Conditions : Ethanol reflux, monitored by thin-layer chromatography (TLC).

Comparative Analysis of Structural Variants

Structural analogs of the compound exhibit distinct reactivity profiles:

Compound Key Modification Reactivity Impact
6-(4-chlorophenyl)-7-(thiophen-2-yl)-derivative Thiophene ringEnhanced electronic properties, faster nucleophilic substitution
Chlorinated derivatives Chlorine substituentsIncreased solubility, altered electrophilicity
Oxa-pyrimidine analogs Oxygen in the pyrimidine ringDifferent hydrogen-bonding patterns, modified biological activity

Spectroscopic and Analytical Techniques

  • NMR and Mass Spectrometry : Used to confirm structural integrity post-synthesis.

  • X-ray Crystallography : Provides insights into bond lengths/angles critical for reactivity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. Specifically, compounds similar to 6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine have shown significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. For instance, a related compound demonstrated dual inhibition of EGFR and CDK-2 enzymes with IC50 values of 19.6 nM and 87.9 nM respectively .
CompoundCell LineIC50 (μM)Mechanism
6aMCF-70.39Apoptosis induction
6aMCF-10ASafe-

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazolo derivatives are known to exhibit effectiveness against a range of bacterial and fungal pathogens.

  • Study Findings : Research indicates that derivatives of this compound can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds like this compound have shown potential as anti-inflammatory agents.

  • Research Evidence : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Neuroprotective Effects

Emerging evidence suggests that triazolo derivatives may possess neuroprotective properties.

  • Case Studies : In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, related compounds have been shown to improve cognitive function and reduce neuronal death by modulating oxidative stress pathways.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

  • Synthetic Pathway : The synthesis can include cycloaddition reactions between appropriate furan derivatives and isocyanates under controlled conditions to yield the desired triazolo-pyrimidine framework.

Wirkmechanismus

The mechanism of action of 6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in cellular signaling and proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric Effects : The 10-methyl group in the target compound adds steric hindrance, which may influence metabolic stability and binding pocket compatibility.
  • Lipophilicity : Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Research Findings and Data Gaps

  • Structural Characterization : X-ray crystallography data is absent for the target compound but available for analogs (e.g., ), confirming chair conformations in dihydropyrimidine rings .
  • Biological Data: While antimicrobial and herbicidal activities are reported for analogs (), specific studies on the target compound are lacking.
  • Synthetic Challenges : The regioselective introduction of 4-methoxy and methyl groups may require optimized catalysts or protecting strategies, as seen in related syntheses () .

Biologische Aktivität

6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its antitumor and antimicrobial activities based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Chromene Core : The initial step involves creating the chromene structure through condensation reactions involving appropriate aldehydes and phenolic compounds.
  • Triazole Formation : The introduction of the triazole moiety is achieved through cyclization reactions with hydrazine derivatives.
  • Final Modifications : Substituents such as methoxy groups are introduced to enhance solubility and biological activity.

Antitumor Activity

Recent studies have demonstrated promising antitumor properties of this compound across various cancer cell lines. The biological evaluation typically employs assays like the MTT assay to determine cytotoxicity against human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715.0Doxorubicin10.0
HCT-11620.5Vinblastine12.5
HepG-218.0Colchicine11.0

The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents, indicating its potential as a novel anticancer agent .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against a range of bacterial strains using standard disc diffusion methods. The results showed that it possesses moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of methoxy groups at specific positions on the phenyl rings significantly enhances both antitumor and antimicrobial activities. Variations in substituents can lead to changes in lipophilicity and reactivity, affecting the overall biological efficacy of the compound .

Case Study 1: Antitumor Efficacy

A study conducted on synthesized derivatives of chromene-based compounds demonstrated that modifications to the triazole ring structure led to increased potency against MCF-7 cells. The most effective derivative had an IC50 value lower than that of traditional chemotherapeutic drugs used in clinical settings .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, various derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications not only improved antibacterial activity but also reduced cytotoxicity in normal cell lines .

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of 6,7-bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno-triazolo-pyrimidine derivatives?

Methodological Answer:

  • Stepwise Fusion Reactions : Utilize a three-component fusion of aminotriazoles, β-keto esters, and aromatic aldehydes in dimethylformamide (DMF) under controlled heating (10–12 minutes), followed by methanol precipitation and crystallization. This approach minimizes side reactions and improves purity .
  • Solvent Optimization : DMF is preferred for its high polarity and ability to stabilize intermediates. Post-reaction cooling and methanol addition enhance crystallization efficiency .
  • Characterization : Confirm purity via melting point analysis (e.g., 205–207°C) and spectroscopic techniques (IR, 1^1H/13^{13}C NMR, MS). Elemental analysis ensures stoichiometric accuracy .

Q. How can researchers validate the structural integrity of triazolopyrimidine derivatives during synthesis?

Methodological Answer:

  • Multinuclear NMR : Assign peaks for key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.9 ppm) to confirm substitution patterns .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., m/z 533 [M+H]+^+) and fragmentation patterns consistent with the chromeno-triazolo-pyrimidine scaffold .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, as demonstrated for related triazolopyrimidines .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern the biological activity of chromeno-triazolo-pyrimidine derivatives?

Methodological Answer:

  • Substituent Analysis :
  • Methoxy Groups : The para-methoxy groups on phenyl rings enhance tubulin-binding affinity by improving hydrophobic interactions with the colchicine-binding site .
  • Methyl Group at Position 10 : Stabilizes the chromeno ring conformation, critical for maintaining inhibitory potency against MDM2-p53 interactions .
    • Fluorine Substitution : Ortho-fluoro atoms on aryl rings increase metabolic stability and potency in tubulin polymerization assays (IC50_{50} < 50 nM) .
    • In Silico Docking : Use molecular dynamics simulations to predict binding modes, guided by co-crystallization data with target proteins (e.g., MDM2) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., tubulin polymerization vs. MDM2 inhibition)?

Methodological Answer:

  • Mechanistic Profiling :
  • Biochemical Assays : Compare tubulin polymerization rates (via turbidimetry) and MDM2-p53 binding (via fluorescence polarization) using identical compound batches to isolate target-specific effects .
  • Resistance Studies : Test compounds in multidrug-resistant cell lines to differentiate tubulin-targeting agents (which bypass P-gp efflux) from MDM2 inhibitors (p53-dependent) .
    • Cellular Context : Evaluate p53 status (wild-type vs. mutant) in cancer models. MDM2 inhibitors require functional p53, whereas tubulin inhibitors are p53-independent .

Q. What strategies improve the solubility and stability of chromeno-triazolo-pyrimidine derivatives for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 7-hydroxy position to enhance aqueous solubility .
  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability. For example, PEGylated formulations increase plasma half-life in murine xenograft models .
  • Co-Crystallization Insights : Leverage X-ray structures to identify solvent-exposed regions for polar modifications without disrupting core binding motifs .

Experimental Design Considerations

Q. How should researchers design in vitro and in vivo experiments to evaluate dual mechanisms (e.g., tubulin and MDM2 inhibition)?

Methodological Answer:

  • In Vitro Tiered Screening :

Primary Assays : Tubulin polymerization (IC50_{50}) and MDM2-p53 binding (Kd_d) .

Secondary Assays : Cell viability (MTT) in paired p53 wild-type (e.g., HCT-116) and p53-null (e.g., Saos-2) lines to deconvolute mechanisms.

  • In Vivo Validation :
  • Xenograft Models : Use p53-proficient vs. deficient tumors to assess mechanism-specific efficacy.
  • Pharmacodynamic Markers : Measure p21 (p53 target) and mitotic arrest markers (phospho-histone H3) in tumor biopsies .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in potency between enzymatic and cellular assays?

Methodological Answer:

  • Permeability Assessment : Use Caco-2 monolayers or PAMPA to quantify cellular uptake. Low permeability may explain reduced cellular potency despite high enzymatic activity .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify confounding targets (e.g., Aurora kinases) that contribute to cytotoxicity .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess CYP-mediated degradation, which may reduce intracellular concentrations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.